molecular formula C8H15ClN2O B2495146 (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-11-6

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No.: B2495146
CAS No.: 2230901-11-6
M. Wt: 190.67
InChI Key: MCDKHLQMAKSRPY-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydropyrrolo[1,2-a]pyrazinone core, which is a bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent reduction to form the hexahydropyrrolo[1,2-a]pyrazinone core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The nitrogen atoms in the bicyclic core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: The non-hydrochloride form of the compound.

    Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives: Various derivatives with different substituents on the core structure.

Uniqueness

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and can affect its biological and chemical properties.

Properties

IUPAC Name

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDKHLQMAKSRPY-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.